3-(BenZyloxy)phenylZinc bromide
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Overview
Description
3-(Benzyloxy)phenylzinc bromide is an organozinc compound that features a phenyl ring substituted with a benzyloxy group and a zinc bromide moiety. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
3-(Benzyloxy)phenylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 3-(benzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and may be catalyzed by a small amount of a transition metal such as palladium .
Industrial production methods for this compound are similar but often scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(Benzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form benzyloxy-substituted phenyl ketones or aldehydes.
Reduction: It can be reduced to form the corresponding benzyloxy-substituted phenyl alcohols.
Substitution: The zinc bromide moiety can be substituted with other functional groups through reactions with suitable electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Benzyloxy)phenylzinc bromide has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Benzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as nucleophilic addition and substitution, by transferring the phenyl group to an electrophilic center. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
3-(Benzyloxy)phenylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and 4-(benzyloxy)phenylzinc bromide. While these compounds share similar reactivity, this compound is unique due to the position of the benzyloxy group, which can influence the compound’s reactivity and selectivity in certain reactions .
Similar compounds include:
- Phenylzinc bromide
- 4-(Benzyloxy)phenylzinc bromide
- 3-(Methoxy)phenylzinc bromide
Each of these compounds has distinct properties and applications, making them suitable for different types of chemical transformations.
Properties
IUPAC Name |
bromozinc(1+);phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOKCKVCBDDNSX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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